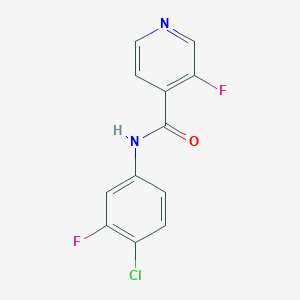![molecular formula C15H18N8 B12243813 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12243813.png)
9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9th position and a piperazine ring attached to a pyrimidine moiety at the 6th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactionsThe pyrimidine moiety is then attached using a coupling reaction, often facilitated by a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to increase yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine moieties can be modified using different nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the piperazine or pyrimidine rings .
Scientific Research Applications
9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives: Studied for their antiproliferative effects.
N-aryl-N′-pyrimidin-4-yl ureas: Potent inhibitors of fibroblast growth factor receptor tyrosine kinases.
Uniqueness
What sets 9-ethyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]-9H-purine apart is its unique combination of a purine ring with a piperazine-pyrimidine moiety. This structural arrangement allows for specific interactions with a variety of biological targets, making it a versatile compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N8 |
|---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
9-ethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C15H18N8/c1-2-21-11-20-13-14(21)18-10-19-15(13)23-7-5-22(6-8-23)12-3-4-16-9-17-12/h3-4,9-11H,2,5-8H2,1H3 |
InChI Key |
HTGRSZAOTXKJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12243730.png)
![3-[5-(2-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12243734.png)
![tert-butyl 3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B12243737.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B12243744.png)
![5-Fluoro-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243765.png)
![2-Methyl-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12243777.png)
![3-Phenyl-6-{[1-(pyrimidin-2-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12243779.png)
![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243781.png)
![2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12243788.png)
![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12243793.png)
![6-Fluoro-3-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12243794.png)

![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12243805.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12243819.png)
